molecular formula C16H11BrClNO B5708302 (E)-3-(5-bromo-2-methoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile

(E)-3-(5-bromo-2-methoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile

Cat. No.: B5708302
M. Wt: 348.62 g/mol
InChI Key: FVFZGOMWRKUXEM-JYRVWZFOSA-N
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Description

(E)-3-(5-bromo-2-methoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles This compound is characterized by the presence of a nitrile group (-C≡N) attached to a conjugated system of aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(5-bromo-2-methoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-methoxybenzaldehyde and 4-chlorobenzyl cyanide.

    Condensation Reaction: The key step involves a condensation reaction between 5-bromo-2-methoxybenzaldehyde and 4-chlorobenzyl cyanide in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction forms the desired this compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. Additionally, continuous flow reactors and automated systems may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: (E)-3-(5-bromo-2-methoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction Reactions: The nitrile group can be reduced to form primary amines or other reduced products.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Major Products Formed:

    Substitution Reactions: Products with substituted groups replacing the bromine or chlorine atoms.

    Oxidation Reactions: Oxidized derivatives of the original compound.

    Reduction Reactions: Reduced forms of the compound, such as primary amines.

Scientific Research Applications

(E)-3-(5-bromo-2-methoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (E)-3-(5-bromo-2-methoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile depends on its specific application. For example, if the compound exhibits biological activity, it may interact with molecular targets such as enzymes or receptors, modulating their function and leading to a biological response. The exact pathways and molecular targets involved would require detailed experimental studies.

Comparison with Similar Compounds

    (E)-3-(5-bromo-2-methoxyphenyl)-2-phenylprop-2-enenitrile: Similar structure but lacks the chlorine atom.

    (E)-3-(5-bromo-2-methoxyphenyl)-2-(4-fluorophenyl)prop-2-enenitrile: Similar structure but has a fluorine atom instead of chlorine.

    (E)-3-(5-bromo-2-methoxyphenyl)-2-(4-methylphenyl)prop-2-enenitrile: Similar structure but has a methyl group instead of chlorine.

Uniqueness: (E)-3-(5-bromo-2-methoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and potential applications. The combination of these substituents may result in distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(E)-3-(5-bromo-2-methoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrClNO/c1-20-16-7-4-14(17)9-12(16)8-13(10-19)11-2-5-15(18)6-3-11/h2-9H,1H3/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFZGOMWRKUXEM-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=C(C#N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C(/C#N)\C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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